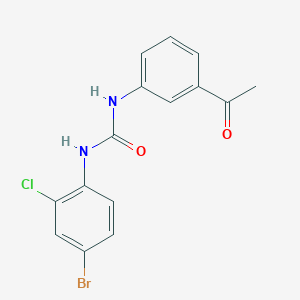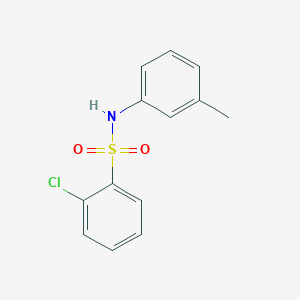![molecular formula C22H15F2N3O3 B10962286 N-(3,5-difluorophenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B10962286.png)
N-(3,5-difluorophenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-difluorophenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide is a synthetic organic compound characterized by its unique structure, which includes a difluorophenyl group, an oxadiazole ring, and a phenoxyacetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-difluorophenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide typically involves multiple steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
Attachment of the Phenyl Group: : The phenyl group is introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate catalysts like palladium.
-
Formation of the Phenoxyacetamide Moiety: : This step involves the reaction of a phenol derivative with chloroacetic acid or its ester, followed by amidation with an amine.
-
Final Coupling: : The final step is the coupling of the difluorophenyl group with the previously synthesized intermediate, often using a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl and oxadiazole rings, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
-
Reduction: : Reduction reactions can be performed on the oxadiazole ring using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
-
Substitution: : The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, CrO₃
Reducing Agents: LiAlH₄, NaBH₄
Bases: K₂CO₃, sodium hydroxide (NaOH)
Solvents: DMF, dichloromethane (DCM), ethanol (EtOH)
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-(3,5-difluorophenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Studies might focus on its anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, the compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals. Its stability and reactivity profile make it suitable for various applications.
Mechanism of Action
The mechanism of action of N-(3,5-difluorophenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide depends on its specific biological target. Generally, it may interact with proteins or enzymes, inhibiting their activity or altering their function. The oxadiazole ring is known to interact with biological macromolecules, potentially disrupting normal cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-difluorophenyl)-2-[4-(3-phenyl-1,2,4-triazol-5-yl)phenoxy]acetamide
- N-(3,5-difluorophenyl)-2-[4-(3-phenyl-1,2,4-thiadiazol-5-yl)phenoxy]acetamide
Uniqueness
Compared to similar compounds, N-(3,5-difluorophenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide may exhibit unique properties due to the presence of the oxadiazole ring, which can influence its reactivity and biological activity. The difluorophenyl group also contributes to its distinct chemical behavior, potentially enhancing its stability and interaction with biological targets.
Properties
Molecular Formula |
C22H15F2N3O3 |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
N-(3,5-difluorophenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
InChI |
InChI=1S/C22H15F2N3O3/c23-16-10-17(24)12-18(11-16)25-20(28)13-29-19-8-6-15(7-9-19)22-26-21(27-30-22)14-4-2-1-3-5-14/h1-12H,13H2,(H,25,28) |
InChI Key |
MSTFNYZIIRCCJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)OCC(=O)NC4=CC(=CC(=C4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-methylpropyl)-N-[4-(methylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B10962204.png)
![4-[1-butyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol](/img/structure/B10962208.png)
![2-(4-Fluorophenyl)-7-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10962211.png)

![2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B10962216.png)

![4-cyano-N,N-diethyl-3-methyl-5-[(naphthalen-1-ylcarbonyl)amino]thiophene-2-carboxamide](/img/structure/B10962231.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B10962236.png)
![1-methyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B10962253.png)

methanone](/img/structure/B10962266.png)
![N-(2,1,3-benzoxadiazol-4-yl)-2-[4-(3-methylbutyl)piperazin-1-yl]acetamide](/img/structure/B10962274.png)
![2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B10962278.png)
![N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10962293.png)
